molecular formula C22H22O9 B589296 (S)-Ketoprofen Acyl-|A-D-glucuronide CAS No. 140148-26-1

(S)-Ketoprofen Acyl-|A-D-glucuronide

Cat. No.: B589296
CAS No.: 140148-26-1
M. Wt: 430.409
InChI Key: PBTXSZZKPHBHMA-QVTYPLGRSA-N
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Description

(S)-Ketoprofen Acyl-|A-D-glucuronide is a metabolite of ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. This compound is formed through the conjugation of ketoprofen with glucuronic acid, a process known as glucuronidation. The resulting acyl glucuronide is an important metabolite in the body’s drug metabolism pathways, playing a significant role in the excretion and detoxification of ketoprofen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ketoprofen Acyl-|A-D-glucuronide typically involves the enzymatic or chemical conjugation of ketoprofen with glucuronic acid. This process can be catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) in the liver. The reaction conditions often include an aqueous environment with a suitable buffer to maintain pH stability, typically around pH 7.4. The reaction may also require cofactors such as UDP-glucuronic acid to facilitate the conjugation process.

Industrial Production Methods

Industrial production of this compound involves large-scale enzymatic synthesis using recombinant UGT enzymes. The process is optimized for high yield and purity, often involving bioreactors to maintain controlled reaction conditions. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its quality and consistency.

Chemical Reactions Analysis

Types of Reactions

(S)-Ketoprofen Acyl-|A-D-glucuronide undergoes various chemical reactions, including hydrolysis, oxidation, and transacylation. These reactions are crucial for its metabolism and excretion in the body.

Common Reagents and Conditions

    Hydrolysis: This reaction involves the cleavage of the glucuronide bond, typically catalyzed by enzymes such as β-glucuronidases. The reaction conditions include a slightly acidic to neutral pH and the presence of water.

    Oxidation: Oxidative reactions can occur under the influence of reactive oxygen species (ROS) or enzymatic catalysis by cytochrome P450 enzymes. These reactions often require an oxidative environment and cofactors such as NADPH.

    Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to nucleophilic sites on proteins or other macromolecules. The conditions for transacylation include the presence of nucleophiles such as amino or thiol groups.

Major Products Formed

The major products formed from these reactions include free ketoprofen, glucuronic acid, and various protein adducts resulting from transacylation. These products are crucial for understanding the pharmacokinetics and potential toxicity of ketoprofen.

Scientific Research Applications

(S)-Ketoprofen Acyl-|A-D-glucuronide has several scientific research applications:

    Chemistry: It is used to study the metabolic pathways and biotransformation of NSAIDs, providing insights into drug metabolism and detoxification processes.

    Biology: The compound is used to investigate the role of glucuronidation in drug metabolism and its impact on protein binding and distribution.

    Medicine: Research on this compound helps in understanding the pharmacokinetics and potential side effects of ketoprofen, aiding in the development of safer and more effective NSAIDs.

    Industry: The compound is used in the pharmaceutical industry to develop and optimize drug formulations, ensuring better bioavailability and reduced toxicity.

Mechanism of Action

The mechanism of action of (S)-Ketoprofen Acyl-|A-D-glucuronide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound primarily targets enzymes involved in drug metabolism, such as UGTs and cytochrome P450 enzymes. It also interacts with proteins through transacylation, forming covalent adducts.

    Pathways Involved: The glucuronidation pathway is crucial for the detoxification and excretion of ketoprofen. The compound undergoes hydrolysis and oxidation, leading to the formation of free ketoprofen and other metabolites that are excreted via urine and bile.

Comparison with Similar Compounds

(S)-Ketoprofen Acyl-|A-D-glucuronide can be compared with other acyl glucuronides such as:

    Ibuprofen Acyl-|A-D-glucuronide: Similar to ketoprofen, ibuprofen undergoes glucuronidation to form its acyl glucuronide. Both compounds share similar metabolic pathways but differ in their pharmacokinetic profiles and potential for protein binding.

    Naproxen Acyl-|A-D-glucuronide: Naproxen also forms an acyl glucuronide through glucuronidation. The comparison highlights differences in the stability and reactivity of the glucuronide conjugates, impacting their pharmacological and toxicological properties.

The uniqueness of this compound lies in its specific interaction with metabolic enzymes and its potential for forming protein adducts, which can influence its pharmacokinetics and toxicity profile.

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(2S)-2-(3-benzoylphenyl)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O9/c1-11(13-8-5-9-14(10-13)15(23)12-6-3-2-4-7-12)21(29)31-22-18(26)16(24)17(25)19(30-22)20(27)28/h2-11,16-19,22,24-26H,1H3,(H,27,28)/t11-,16-,17-,18+,19-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTXSZZKPHBHMA-QVTYPLGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857911
Record name 1-O-[(2S)-2-(3-Benzoylphenyl)propanoyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140148-26-1
Record name 1-O-[(2S)-2-(3-Benzoylphenyl)propanoyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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